molecular formula C18H25NOS B296499 N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide

Cat. No.: B296499
M. Wt: 303.5 g/mol
InChI Key: NQMMDRVEXNFHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, a sulfanyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.

    Attachment of the ethyl chain: This step involves the alkylation of the cyclohexene ring using ethyl halides under basic conditions.

    Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols and appropriate leaving groups.

    Formation of the propanamide moiety: This final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, sodium hydride as base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-chlorophenyl)sulfanyl]propanamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methoxyphenyl)sulfanyl]propanamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-nitrophenyl)sulfanyl]propanamide

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Properties

Molecular Formula

C18H25NOS

Molecular Weight

303.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide

InChI

InChI=1S/C18H25NOS/c1-15-7-9-17(10-8-15)21-14-12-18(20)19-13-11-16-5-3-2-4-6-16/h5,7-10H,2-4,6,11-14H2,1H3,(H,19,20)

InChI Key

NQMMDRVEXNFHPU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2

Origin of Product

United States

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